![molecular formula C15H15NO4S B2927534 3-氨基-4-[(4-甲基苯基)磺酰基]苯甲酸甲酯 CAS No. 477850-15-0](/img/structure/B2927534.png)

3-氨基-4-[(4-甲基苯基)磺酰基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

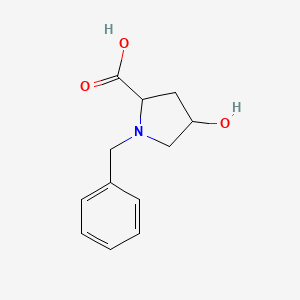

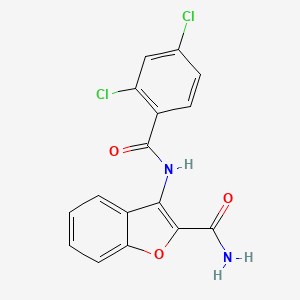

“Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a chemical compound with the empirical formula C15H15NO4S . It is also known by other names such as “3- [ [ (4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester” and "Methyl 3- { [ (4-methylphenyl)sulfonyl]amino}benzoate" . The molecular weight of this compound is 305.35 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string "CC1=CC=C (S (NC2=CC (C (OC)=O)=CC=C2) (=O)=O)C=C1" . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.Physical and Chemical Properties Analysis

“Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .科学研究应用

光学活性 α-氨基酸衍生物的合成

3-氨基-4-[(4-甲基苯基)磺酰基]苯甲酸甲酯和相关化合物已被用于光学活性 α-氨基酸衍生物的合成。该过程涉及硝基甲烷阴离子与手性 α-酰胺烷基苯基砜(在无水条件下使用苯磺酸从手性醛中衍生)的高度非对映选择性加成。所得硝基加成物以高反式非对映选择性获得,是制备 β-羟基-α-氨基酸和 α,β-二氨基酸酯的关键中间体。这些衍生物是生物活性化合物的组成部分,突出了此类砜化合物在合成有机化学和开发新的药理学相关分子中的效用(Foresti 等,2003)。

杂环化合物合成的环化反应

在另一个应用中,2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基氨基}苯甲酸甲酯的环化反应(一种与 3-氨基-4-[(4-甲基苯基)磺酰基]苯甲酸甲酯密切相关的化合物)导致形成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的 2-取代苯胺,而与所使用的碱强度无关。该反应强调了此类砜化合物在促进新型环化反应方面的潜力,从而能够合成在药物化学和药物设计中具有重要意义的复杂杂环结构(Ukrainets 等,2014)。

金属配合物的结构表征

含有磺酰胺部分的化合物,类似于 3-氨基-4-[(4-甲基苯基)磺酰基]苯甲酸甲酯,在金属配合物的结构表征中发挥了重要作用。某些化合物与金属中心相互作用促进了各种金属配合物的分离和结构解析,有助于理解金属-配体相互作用及其在催化、材料科学和生物无机化学中的潜在应用(Sousa 等,2001)。

作用机制

Target of Action

The primary target of Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate, also known as MSAB, is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin by MSAB affects the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and differentiation. By degrading β-catenin, MSAB inhibits the pathway, leading to a decrease in Wnt-dependent cell proliferation .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The result of MSAB’s action is a decrease in Wnt-dependent cell proliferation . This is due to the degradation of β-catenin, which inhibits the Wnt/β-catenin signaling pathway . MSAB has been shown to have potent anti-tumor effects selectively on Wnt-dependent cancer cells .

Action Environment

安全和危害

未来方向

The future directions for the use of this compound could involve further exploration of its inhibitory effects on Wnt signaling-dependent proliferation of cancer cells. It could also be used in the development of new synthetic methods and reactions, given the versatility of organoboron compounds in organic synthesis .

生化分析

Biochemical Properties

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate interacts with β-catenin, a protein that plays a crucial role in the Wnt signaling pathway . The nature of this interaction involves the compound binding directly to β-catenin, which leads to the ubiquitination and proteasomal degradation of β-catenin .

Cellular Effects

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate has significant effects on various types of cells, particularly those that are Wnt-dependent . It influences cell function by inhibiting Wnt/β-catenin signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate involves direct binding interactions with β-catenin . This binding induces β-catenin ubiquitination and proteasomal degradation, leading to the downregulation of Wnt/β-catenin target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate can change over time

Dosage Effects in Animal Models

In animal models, Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate has been shown to inhibit tumor growth of Wnt-dependent cancer cells when administered intraperitoneally at dosages of 10-20 mg/kg daily for 2 weeks

属性

IUPAC Name |

methyl 3-amino-4-(4-methylphenyl)sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)21(18,19)14-8-5-11(9-13(14)16)15(17)20-2/h3-9H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVULRLBLSULCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2927462.png)

![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)

![2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2927465.png)

![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)

![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)

![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)